molecular formula C21H21N3O2 B2854955 N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899959-62-7

N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2854955
CAS No.: 899959-62-7
M. Wt: 347.418
InChI Key: XDRTUJVASRWYKM-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrrolo-pyrazine core fused with a carboxamide moiety. The structure includes a 4-methoxyphenyl substituent on the carboxamide group and a phenyl group at position 1 of the pyrrolo-pyrazine ring.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-18-11-9-17(10-12-18)22-21(25)24-15-14-23-13-5-8-19(23)20(24)16-6-3-2-4-7-16/h2-13,20H,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRTUJVASRWYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves the cyclization of pyrrole and pyrazine rings. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrazine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: LiAlH₄, NaBH₄

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific pathways that facilitate tumor growth and metastasis. Its ability to modulate signaling pathways involved in apoptosis and cell cycle regulation makes it a candidate for further investigation in cancer therapy.
  • Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of anti-apoptotic proteins.

Neuroprotective Properties

The neuroprotective effects of this compound are also under investigation:

  • Oxidative Stress Mitigation : Preliminary findings suggest that the compound may exhibit antioxidant properties that protect neuronal cells from oxidative damage. By scavenging reactive oxygen species (ROS), it could potentially prevent neurodegenerative diseases.
  • Neuroinflammation : Its role in modulating inflammatory responses in neurodegenerative conditions such as Alzheimer's disease is being explored. The ability to inhibit pro-inflammatory cytokines could provide therapeutic benefits.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy:

Structural Feature Impact on Activity
Methoxy GroupEnhances lipophilicity and bioavailability
Pyrrole RingContributes to receptor binding affinity
Carboxamide FunctionalityIncreases solubility and interaction with biological targets

Research indicates that modifications to these structural features can significantly alter the compound's biological activity and pharmacokinetic properties.

Interaction with Enzymes

The compound may act as an inhibitor or modulator of key enzymes involved in cancer metabolism and neurodegeneration:

  • Kinase Inhibition : Potential inhibition of kinases involved in cell proliferation and survival pathways.

Receptor Modulation

It may also interact with various receptors:

  • NMDA Receptors : Evidence suggests that it could modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinase activity, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolo-Pyrazine Carboxamides

The structural uniqueness of the target compound lies in its substituents. Comparisons with similar compounds reveal the following trends:

Compound Name Core Structure Substituents Key Properties/Activities Reference
N-(4-Methoxyphenyl)-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide (Target) Pyrrolo[1,2-a]pyrazine 4-Methoxyphenyl (carboxamide), Phenyl (position 1) Not explicitly reported -
N-(tert-butyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide Dihydropyrrolo[1,2-a]pyrazine 4-Fluorophenyl (position 1), tert-butyl (carboxamide) Enhanced solubility due to tert-butyl
N-(4-Bromophenyl)imidazo[1,2-a]pyrazine-2-carboxamide Imidazo[1,2-a]pyrazine 4-Bromophenyl (carboxamide) Antimicrobial activity (MIC: 8–16 µg/mL)
N-(4-Chlorophenyl)pyrazine-2-carboxamide Pyrazine 4-Chlorophenyl (carboxamide) Crystallinity, moderate bioactivity

Key Observations :

  • Core Modifications : Replacement of the pyrrolo-pyrazine core with imidazo[1,2-a]pyrazine (as in ) introduces an additional nitrogen atom, altering electronic properties and biological activity.
Pharmacological and Physicochemical Comparisons
  • Antimicrobial Activity: Imidazo[1,2-a]pyrazine derivatives (e.g., compound 7f in ) exhibit notable antimicrobial activity, with MIC values against S. aureus and E. coli ranging from 8–16 µg/mL. The absence of an imidazole ring in the target compound may reduce such activity unless compensated by the methoxy group’s polarity.
  • Solubility: The tert-butyl group in the 4-fluorophenyl analog improves solubility in nonpolar solvents, whereas the 4-methoxyphenyl group in the target compound may enhance water solubility due to its polar methoxy moiety.

Biological Activity

N-(4-methoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic compound belonging to the pyrrolo[1,2-a]pyrazine class. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings, synthesizing data from various studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolo[1,2-a]pyrazine core with methoxy and phenyl substituents. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities:

Anticoagulant Activity

Research indicates that modifications in the structure of related compounds can lead to enhanced anticoagulant properties. For instance, derivatives with a carboxamide linker have shown improved binding affinity to factor Xa (fXa), which is crucial in the coagulation cascade. Such modifications may suggest that this compound could exhibit similar properties due to its structural similarities with potent anticoagulants like apixaban .

Antibacterial Activity

Studies have demonstrated that compounds with similar structures exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activity against Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, it is reasonable to hypothesize that it may share similar antibacterial effects due to its structural features.

Anti-inflammatory Activity

Pyrrolo[1,2-a]pyrazines have been associated with anti-inflammatory activities as well. Compounds in this class have shown the ability to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. The structure–activity relationship (SAR) studies suggest that modifications such as methoxy substitutions can enhance anti-inflammatory efficacy .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Study Compound Activity Findings
Liu et al. (2023)Triazolo[4,3-a]pyrazinesAntibacterialMIC values of 32 μg/mL against Staphylococcus aureus were reported .
Research on Apixaban derivativesApixabanAnticoagulantHigh potency and selectivity for factor Xa were observed .
Anti-inflammatory SAR StudyVarious pyrrolo derivativesAnti-inflammatoryIC50 values for COX inhibition were reported as low as 0.04 μmol .

Q & A

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves:
  • Cyclization : Intramolecular cyclization of precursor carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres .
  • Substitution : Alkylation with benzyl halides and nucleophilic aromatic substitution for introducing the 4-methoxyphenyl group. Base conditions (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity. Yields >60% are achievable with optimized stoichiometry and reflux conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and pyrrolo-pyrazine core protons (δ 2.5–4.5 ppm for dihydrogens). Carbonyl signals (C=O) appear at ~165–170 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) match theoretical molecular weight (e.g., ~377 g/mol). Fragmentation patterns confirm substituent connectivity .
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) .

Q. What preliminary biological screening data exist for this compound, and which assays are recommended for initial activity assessment?

  • Methodological Answer :
  • Cytotoxicity : MTT assays against NCI-60 cancer cell lines (e.g., GI₅₀ values ≤1 µM in pancreatic cancer models) .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., mTORC1 IC₅₀) using fluorescence-based ADP-Glo™ kits .
  • Autophagy Modulation : LC3-II Western blotting under nutrient-deprived conditions to assess autophagic flux .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrolo[1,2-a]pyrazine core influence biological activity, and what SAR studies support this?

  • Methodological Answer :
  • Key SAR Insights :
Substituent PositionModificationBiological ImpactReference
4-MethoxyphenylElectron-donating groupsEnhanced lipophilicity and mTORC1 binding
Phenyl at N1Hydrophobic interactionsIncreased cytotoxicity in solid tumors
Core saturationDihydro vs. tetrahydroAltered conformational flexibility and target engagement
  • Experimental Design : Synthesize analogs with halogen, alkyl, or heteroaryl substitutions. Compare activity in parallel assays (e.g., IC₅₀ shifts >10-fold indicate critical substituents) .

Q. What contradictory findings exist regarding this compound's mechanism of action, and how can researchers resolve these discrepancies?

  • Methodological Answer :
  • Contradictions :
  • Study A: Induces apoptosis via caspase-3 activation .
  • Study B: Inhibits autophagic flux without apoptosis .
  • Resolution Strategies :
  • Combination Studies : Co-treatment with autophagy inhibitors (e.g., chloroquine) to isolate apoptosis-specific effects .
  • Genetic Knockouts : CRISPR/Cas9-mediated deletion of autophagy genes (e.g., ATG5) in cell models .
  • Time-Course Assays : Monitor LC3-II/p62 dynamics and caspase-3 cleavage at 12–48 h post-treatment .

Q. What computational methods predict the compound's interaction with biological targets, and how do docking results align with experimental data?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to mTORC1 (PDB: 4JSV). Key interactions:
  • Hydrogen bonding between the carboxamide and Glu2190.
  • π-Stacking of the phenyl group with Phe2108 .
  • Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with kinase inhibition data. Discrepancies >20% suggest off-target effects .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD ≤2 Å confirms robust interactions) .

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